BenchChemオンラインストアへようこそ!

Rupatadine Impurity B

impurity identification reference standard procurement molecular characterization

Ensure pharmacopoeial compliance with Rupatadine Impurity B (CAS 156523-04-5), an amide-linked process impurity critical for ANDA submissions. Unlike desloratadine-based EP Impurity B, this standard is essential for system suitability per BP/Ph. Eur. monograph 2888, enabling accurate peak identification and method validation. Procure this reference standard with >95% purity to meet the 0.5% acceptance limit in QC release testing, and avoid regulatory citation.

Molecular Formula C26H24ClN3O
Molecular Weight 429.9 g/mol
CAS No. 156523-04-5
Cat. No. B8819161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupatadine Impurity B
CAS156523-04-5
Molecular FormulaC26H24ClN3O
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C(=O)N2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
InChIInChI=1S/C26H24ClN3O/c1-17-13-21(16-28-15-17)26(31)30-11-8-18(9-12-30)24-23-7-6-22(27)14-20(23)5-4-19-3-2-10-29-25(19)24/h2-3,6-7,10,13-16H,4-5,8-9,11-12H2,1H3
InChIKeyWNAGDOYJHMJPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.15 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rupatadine Impurity B CAS 156523-04-5: Analytical Reference Standard Overview for Pharmaceutical Quality Control


Rupatadine Impurity B (CAS 156523-04-5) is a process-related impurity associated with the synthesis of rupatadine fumarate, a second-generation antihistamine and platelet-activating factor antagonist . Chemically defined as (4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(5-methylpyridin-3-yl)methanone, this compound has the molecular formula C26H24ClN3O and a molecular weight of 429.9 g/mol [1]. It is officially recognized in the British Pharmacopoeia (BP/Ph. Eur. monograph 2888) as a specified impurity requiring chromatographic monitoring and quantification in rupatadine fumarate drug substance and finished products [2].

Why Rupatadine Impurity B CAS 156523-04-5 Cannot Be Replaced by Rupatadine EP Impurity B or Rupatadine N-Oxide


Substituting Rupatadine Impurity B (CAS 156523-04-5) with Rupatadine EP Impurity B (CAS 100643-71-8, which is chemically desloratadine) or rupatadine N-oxide impurities represents a critical analytical error. These compounds are structurally and functionally distinct: CAS 156523-04-5 is an amide-linked rupatadine precursor/derivative (C26H24ClN3O, MW 429.9) [1], whereas CAS 100643-71-8 is the desloratadine core lacking the 5-methylnicotinoyl moiety (C19H19ClN2, MW 310.8) [2], and rupatadine N-oxides are oxidative degradation products with distinct N-oxide functionalization [3]. These structural differences produce markedly different chromatographic retention behavior under pharmacopoeial conditions [4] and originate from distinct sources—process synthesis versus oxidative degradation—meaning they serve non-interchangeable roles in impurity profiling and regulatory compliance.

Quantitative Differentiation Evidence: Rupatadine Impurity B CAS 156523-04-5 Versus Closest Comparators


Molecular Identity: Distinguishing CAS 156523-04-5 from Rupatadine EP Impurity B (Desloratadine)

Rupatadine Impurity B (CAS 156523-04-5) is structurally distinguished from the compound frequently misidentified as 'Rupatadine Impurity B' in commercial listings—CAS 100643-71-8, which is chemically desloratadine, the active metabolite of loratadine and a different impurity category [1]. The molecular formula of CAS 156523-04-5 is C26H24ClN3O (MW 429.9) [2], whereas CAS 100643-71-8 has the formula C19H19ClN2 (MW 310.8) [3]. The mass difference of 119.1 g/mol corresponds to the 5-methylnicotinoyl group (C7H6NO) present in the rupatadine scaffold but absent in desloratadine. This structural distinction is critical for accurate reference standard selection.

impurity identification reference standard procurement molecular characterization

Pharmacopoeial Chromatographic Differentiation: Relative Retention Time and Resolution Requirements

Under the official British Pharmacopoeia (Ph. Eur. monograph 2888) chromatographic conditions, Rupatadine Impurity B exhibits a relative retention time (RRT) of approximately 0.7 with reference to rupatadine (retention time ~17 min), whereas Impurity A elutes at RRT 0.6 and fumaric acid at RRT 0.1 [1]. The monograph mandates a minimum resolution of 5.0 between the peaks due to Impurity A and Impurity B under the specified system suitability test conditions [1]. This resolution requirement demonstrates that Impurity A and Impurity B are chromatographically distinct and cannot be used interchangeably for peak identification or quantification. The validated RP-HPLC method by Trivedi and Patel (2012) achieved separation of rupatadine from four known impurities (including Impurity B) within 15.0 minutes using a Hypersil BDS column with acetate buffer (pH 6.0) and methanol gradient, with detection at 264 nm [2].

HPLC method validation pharmacopoeial compliance system suitability

Acceptance Limit Differentiation: Impurity B Versus Impurity A and Unspecified Impurities

The British Pharmacopoeia (Ph. Eur. monograph 2888) establishes differentiated acceptance limits for specified impurities in rupatadine fumarate: Impurity B is permitted at a maximum level of 0.5%, whereas Impurity A is restricted to a more stringent limit of 0.15% [1]. Unspecified impurities are limited to 0.10% each, and the reporting threshold is set at 0.05% [1]. Additionally, a correction factor of 1.3 must be applied to the peak area of Impurity A during calculation, whereas no correction factor is specified for Impurity B [1]. This differential treatment in the pharmacopoeial monograph reflects distinct toxicological or process-control considerations and confirms that Impurity B has a unique regulatory status compared to other rupatadine-related impurities.

quality control specification regulatory compliance impurity threshold

Impurity Origin Classification: Process Impurity Versus Degradation Product

Rupatadine Impurity B (CAS 156523-04-5) is classified as a process-related impurity arising from synthetic route inefficiencies , whereas rupatadine N-oxide is an oxidative degradation product formed under stress conditions [1]. Forced degradation studies by Trivedi and Patel (2012) demonstrated that rupatadine degrades significantly under oxidative stress but degrades only slightly under acid, base, hydrolytic, thermal, and photolytic conditions [2]. Subsequent oxidative degradation kinetics studies by Amer et al. (2023) identified the oxidative degradation product as rupatadine N-oxide across all tested temperatures (40°C, 60°C, 80°C) with degradation following pseudo-first-order kinetics at elevated temperatures and activation energy of 15.69 Kcal/mol [3]. Impurity B, in contrast, does not increase under these oxidative stress conditions, confirming its origin as a synthesis byproduct rather than a degradant.

impurity source tracking process control stability studies

Procurement-Driven Application Scenarios for Rupatadine Impurity B CAS 156523-04-5


Pharmacopoeial Compliance: System Suitability Testing and Peak Identification

Rupatadine Impurity B (CAS 156523-04-5) is an essential component of rupatadine for system suitability CRS (Chemical Reference Substance) as specified in the British Pharmacopoeia (Ph. Eur. monograph 2888) [1]. The monograph requires reference solution (b), prepared by dissolving 3 mg of rupatadine for system suitability CRS (containing impurities A and B), to identify peaks due to impurities A and B and verify system suitability with a minimum resolution of 5.0 between the two impurity peaks [1]. Without authentic Impurity B reference standard, laboratories cannot correctly identify the Impurity B peak or validate system suitability, leading to potential regulatory citation during ANDA/DMF review.

Analytical Method Development and Validation (AMV) for ANDA Submissions

Abbreviated New Drug Application (ANDA) submissions require comprehensive impurity profiling with validated analytical methods capable of resolving and quantifying all specified impurities [1]. Rupatadine Impurity B serves as a critical reference standard for establishing relative retention time, determining response factors, and validating method specificity during HPLC method development [2]. The validated RP-HPLC method described by Trivedi and Patel (2012) successfully separated rupatadine from four known impurities including Impurity B within 15.0 minutes, demonstrating the feasibility of achieving pharmacopoeial separation requirements when authentic Impurity B reference material is available [3].

Quality Control Release Testing and Batch Conformance

Routine QC release testing of rupatadine fumarate API and finished dosage forms requires quantification of Impurity B against the 0.5% acceptance limit established in the BP/Ph. Eur. monograph [1]. A 2025 RP-HPLC validation study by Ijaz et al. utilized RUP for system suitability CRS (containing impurities A and B) for identification of fumaric acid, Impurity A, Impurity B, and rupatadine in pharmaceutical dosage forms, achieving a validated linear range of 17.04-85.20 µg/mL (r=1.0000) and demonstrating method applicability for routine QC analysis [2]. Procurement of Impurity B reference standard enables accurate batch conformance assessment and prevents release of non-compliant material.

Process Development and Synthetic Route Optimization

Rupatadine Impurity B is classified as a process-related impurity formed during the synthesis of rupatadine fumarate from desloratadine [1]. Process development chemists utilize Impurity B reference standard to monitor impurity levels across synthetic steps, optimize reaction conditions to minimize formation of this byproduct, and establish appropriate purification protocols. Unlike oxidative degradation impurities such as rupatadine N-oxide which increase under stress conditions [2], Impurity B levels reflect synthetic route efficiency rather than storage stability, making it a key marker for process consistency and manufacturing robustness.

Quote Request

Request a Quote for Rupatadine Impurity B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.